Iopamidol Impurity K
CAS No.: 1788899-70-6
Cat. No.: VC0195405
Molecular Formula: C17H23I2N3O8
Molecular Weight: 651.20
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1788899-70-6 |
---|---|
Molecular Formula | C17H23I2N3O8 |
Molecular Weight | 651.20 |
IUPAC Name | 1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4-diiodobenzene-1,3-dicarboxamide |
Standard InChI | InChI=1S/C17H23I2N3O8/c1-7(27)15(28)22-11-2-10(16(29)20-8(3-23)4-24)13(18)12(14(11)19)17(30)21-9(5-25)6-26/h2,7-9,23-27H,3-6H2,1H3,(H,20,29)(H,21,30)(H,22,28)/t7-/m0/s1 |
SMILES | CC(C(=O)NC1=C(C(=C(C(=C1)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
Introduction
Chemical Identity and Structure
Iopamidol Impurity K is chemically defined as N,N'-Bis[2-Hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4-diiodobenzene-1,3-dicarboxamide. This compound is structurally related to the parent drug Iopamidol but differs notably in its iodine content and resulting properties . The chemical identity parameters of this compound are summarized in Table 1.
Parameter | Information |
---|---|
CAS Number | 1788899-70-6 |
Molecular Formula | C₁₇H₂₃I₂N₃O₈ |
Molecular Weight | 651.19 g/mol |
UNII Code | 2TN3UM7MZT |
Chemical Name (IUPAC) | N,N'-Bis[2-Hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4-diiodobenzene-1,3-dicarboxamide |
Synonyms | (S)-N1,N3-Bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4-diiodoisophthalamide |
The compound contains two iodine atoms, distinguishing it from the parent compound Iopamidol which contains three iodine atoms. This structural difference is significant as it alters the radiological properties and potentially the biological behavior of the molecule .
Physical and Chemical Properties
The physical and chemical properties of Iopamidol Impurity K have both practical and theoretical significance for pharmaceutical development and quality control processes. Table 2 summarizes the known and predicted physical-chemical properties based on the available research data.
Property | Value | Method of Determination |
---|---|---|
Physical State | White to off-white powder | Observed |
Boiling Point | 798.8 ± 60.0 °C | Predicted |
Density | 2.044 ± 0.06 g/cm³ | Predicted |
pKa | 11.81 ± 0.46 | Predicted |
Solubility | Freely soluble in water, very slightly soluble in methanol | Similar to parent compound |
The compound's high boiling point and density are typical of iodinated compounds, while its water solubility makes it suitable for analysis in aqueous systems similar to those used for Iopamidol . The relatively high predicted pKa suggests that the compound remains largely un-ionized at physiological pH, which has implications for its chromatographic behavior.
Relationship to Iopamidol and Structural Comparison
Iopamidol Impurity K is structurally related to Iopamidol (C₁₇H₂₂I₃N₃O₈), with the key difference being the presence of two iodine atoms instead of three. This structural difference results in a lower molecular weight (651.19 g/mol compared to 777.1 g/mol for Iopamidol) and potentially different pharmacokinetic properties .
The structural differences between Iopamidol and its Impurity K can be attributed to the manufacturing process, where incomplete iodination of the precursor molecule may occur. The European Pharmacopoeia identifies Iopamidol Impurity K as a significant process-related impurity that requires monitoring and control in pharmaceutical-grade Iopamidol .
Analytical Methods for Identification and Quantification
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are the methods of choice for the identification and quantification of Iopamidol Impurity K in pharmaceutical preparations. The European Pharmacopoeia describes a specific HPLC method for the analysis of related substances in Iopamidol, including Impurity K .
Chromatographic Analysis
Purification and Separation Methods
Research has demonstrated effective methods for the separation and purification of Iopamidol from its impurities, including Impurity K. Li and Chen (2018) developed a reversed-phase separation method using preparative high-performance liquid chromatography (prep-HPLC). Their research showed that optimum separation was achieved using a C18-1 column (250 mm × 4.6 mm, 10 μm) with a bonded amount of 13.7% .
The researchers found that column temperature significantly affected the resolution between Iopamidol and its impurities, with optimal separation occurring at 20-30°C. After purification using their optimized method, the chromatographic purity of Iopamidol was 98.97% with a recovery of 93.44% . These findings have important implications for pharmaceutical manufacturing and quality control processes aimed at reducing impurity levels, including Iopamidol Impurity K.
Regulatory Significance and Pharmacopoeial Status
Iopamidol Impurity K holds significant regulatory importance as a specified impurity in the European Pharmacopoeia monograph for Iopamidol. The European Pharmacopoeia identifies several impurities (labeled A through K) for Iopamidol, each with defined acceptance criteria .
As a specified impurity, manufacturers must demonstrate control of Iopamidol Impurity K within the established limits to comply with regulatory requirements. This control is typically demonstrated through validated analytical methods and batch release testing. The impurity is also relevant in stability studies, where its levels may be monitored over time to ensure the quality of the drug product throughout its shelf life .
Supplier | Catalog Number | Inventory Status |
---|---|---|
SynZeal | SZ-L060012 | In Stock |
Molcan | IPD11 | Available |
Pharmaffiliates | PA 09 33110 | Available |
Clinivex | RCLSTLI417 | Available |
These reference standards find applications in various pharmaceutical development and quality control activities, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume